

Application Notes and Protocols: Preparation of Discontinuous Percoll Gradients

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Compound of Interest

Compound Name: Percoll

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Introduction

A discontinuous **Percoll** gradient, also known as a step gradient, is a widely used laboratory technique for separating cells, subcellular organelles, and other biological particles based on their buoyant density. The gradient is created by carefully layering solutions of **Percoll** of different, discrete densities in a centrifuge tube, with the highest density at the bottom. When a sample is layered on top and centrifuged, its components migrate through the gradient and band at the interface between the layers that corresponds to their own density. This method is particularly valuable for enriching specific cell populations, such as lymphocytes and monocytes from peripheral blood, or for isolating organelles like synaptoneurosomes.^{[1][2]}

Core Principles and Considerations

Successful separation using a discontinuous **Percoll** gradient hinges on several key factors:

- **Isotonicity:** **Percoll** as supplied is not isotonic. To prevent cells from shrinking or swelling, which would alter their buoyant density, the **Percoll** solution must be made isotonic with the cells being studied.^[3] This is typically achieved by preparing a Stock Isotonic **Percoll** (SIP) solution by mixing 9 parts of **Percoll** with 1 part of 1.5 M NaCl or a 10x concentrated cell culture medium.^[4]
- **Choice of Diluent:** For most mammalian cell applications, physiological saline or a balanced cell culture medium is used to dilute the SIP to create the working gradient layers.^[3]

However, for subcellular particles or viruses that may aggregate in the presence of salts, a sucrose solution (e.g., 0.25 M) is the recommended diluent.[3][4]

- **Gradient Formation:** The distinct layers must be created carefully to ensure sharp interfaces. This is best done by slowly pipetting the less dense solution on top of the denser one, with the pipette tip against the inner wall of the centrifuge tube just above the liquid surface.
- **Centrifugation:** For pre-formed discontinuous gradients, low-speed centrifugation (e.g., 400-800 x g) is sufficient to allow cells to band at their isopycnic point without disrupting the layers.[5] The specific g-force and time must be optimized for the cell type and desired separation.

Experimental Protocols

Protocol 1: Preparation of Stock Isotonic Percoll (SIP)

This protocol describes the creation of a SIP solution that is osmotically adjusted for use with mammalian cells.

Materials:

- **Percoll** (undiluted)
- 1.5 M NaCl solution or 10x concentrated cell culture medium (e.g., 10x HBSS)
- Sterile conical tubes or bottles

Procedure:

- In a sterile container, aseptically combine 9 parts of undiluted **Percoll** with 1 part of 1.5 M NaCl or 10x culture medium.[6]
- Mix thoroughly by inversion. This solution is the 100% SIP, which has a density of approximately 1.123 g/mL when prepared with saline.
- Store the SIP at 2-8 °C.[4]

Protocol 2: Preparation of Working Percoll Solutions

The SIP is diluted with an isotonic buffer (e.g., 1x PBS or cell culture medium) to create layers of the desired densities.

Procedure:

- Determine the number of layers and the percentage (density) of **Percoll** required for each layer. A common configuration for separating mononuclear cells is a two-step or four-step gradient.[\[3\]](#)[\[7\]](#)[\[8\]](#)
- Use the following formula to calculate the volume of SIP and diluent needed for each layer:
 - $V_1C_1 = V_2C_2$
 - Where:
 - V_1 = Volume of SIP
 - C_1 = Concentration of SIP (100%)
 - V_2 = Final volume of the working solution
 - C_2 = Desired final percentage of the working solution
- For example, to prepare 10 mL of a 45% **Percoll** solution:
 - $V_1 * 100\% = 10 \text{ mL} * 45\%$
 - $V_1 = (10 \text{ mL} * 45\%) / 100\% = 4.5 \text{ mL of SIP}$
 - The volume of diluent (1x PBS) would be $10 \text{ mL} - 4.5 \text{ mL} = 5.5 \text{ mL}$.
- Prepare each density layer in a separate sterile tube and keep on ice until ready to assemble the gradient.[\[8\]](#)

Protocol 3: Assembling the Gradient and Separating Cells

Procedure:

- Select an appropriate size sterile centrifuge tube (e.g., 15 mL or 50 mL conical tube).
- Begin by adding the densest **Percoll** layer to the bottom of the tube. For a 15 mL tube, each layer might be 2-3 mL.[\[3\]](#)
- Carefully layer the next densest solution on top of the first. To do this, slowly dispense the liquid with a pipette tip placed against the side of the tube, just above the surface of the lower layer, allowing it to flow down gently and form a distinct layer.
- Repeat this process for all layers, moving from highest to lowest density.
- Prepare the cell suspension. The cell pellet can be resuspended in the top (least dense) **Percoll** layer or in a separate buffer to be layered on top of the gradient.[\[8\]](#)
- Gently layer the cell suspension on top of the uppermost **Percoll** layer.
- Centrifuge the tubes. A common condition for separating peripheral blood mononuclear cells (PBMCs) is 500 x g for 10-30 minutes at room temperature, with the centrifuge brake turned off to avoid disturbing the separated bands.[\[3\]](#)[\[6\]](#)
- After centrifugation, carefully aspirate the desired cell fraction, which will be visible as a distinct band at one of the interfaces.
- Wash the collected cells with an appropriate buffer to remove the **Percoll** before downstream applications.

Data Presentation

Table 1: Preparation of Stock Isotonic **Percoll** (SIP)

Component	Volume Ratio	Example Volume (for 50 mL SIP)	Purpose	Resulting Density (approx.)
Undiluted Percoll	9 parts	45 mL	Density medium	1.123 g/mL
1.5 M NaCl or 10x Buffer	1 part	5 mL	Adjust to isotonicity	N/A

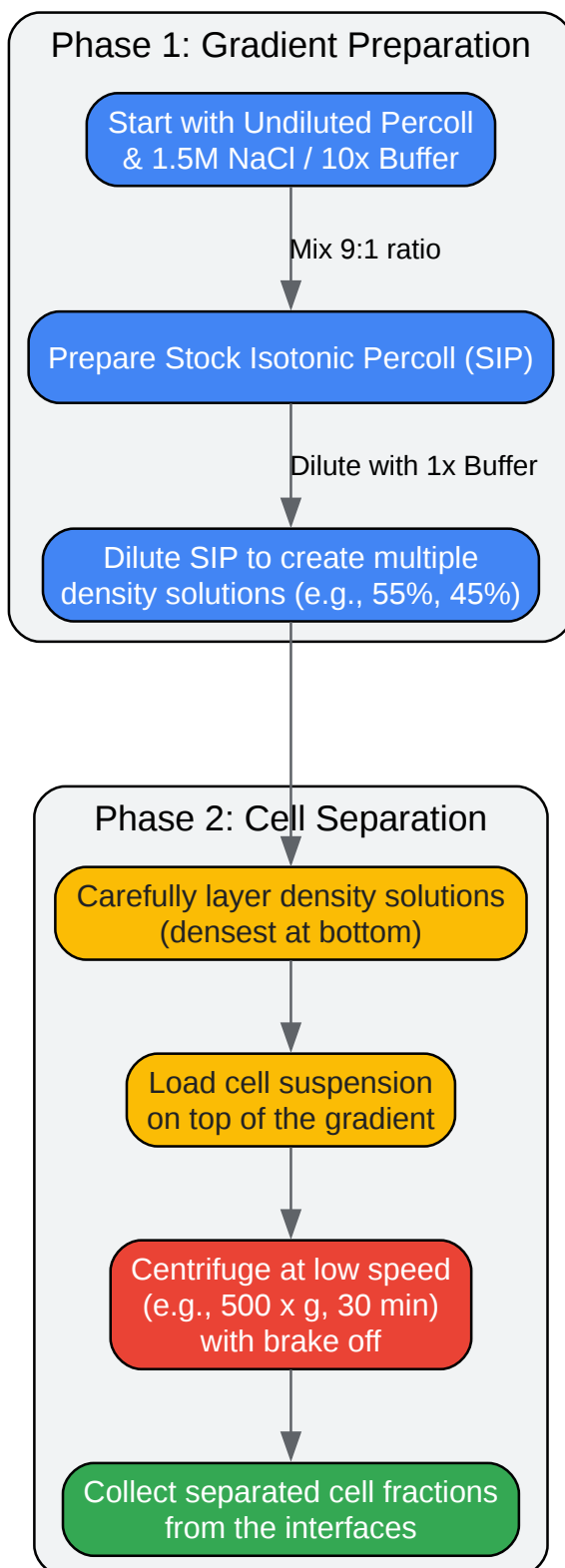
Table 2: Example Dilutions for a 4-Layer Discontinuous Gradient (10 mL per layer)

Desired Percoll %	Density (g/mL, approx.)	Volume of SIP (100%)	Volume of 1x Isotonic Buffer
55%	1.070	5.5 mL	4.5 mL
45%	1.059	4.5 mL	5.5 mL
30%	1.042	3.0 mL	7.0 mL
20% (Sample Layer)	1.031	2.0 mL	8.0 mL
Note: Approximate densities are based on dilutions of a saline-based SIP.			

Table 3: Example Centrifugation Parameters for Cell Separation

Application	Gradient Layers	Centrifugation Force	Time	Temperature	Reference
Isolation of CNS Mononuclear Cells	70% / 30%	500 x g	30 min	18 °C	[6]
Separation of Loggerhead Turtle PBMCs	55% / 45%	400 x g	30 min	Room Temp	[7]
General Cell Purification	50% / 40% / 30% / 20%	500 x g	10 min	Room Temp	[3]
Separation of Human Blood Cells	Pre-formed gradient	800 x g	15 min	Room Temp	[9]

Visualized Workflow



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Caption: Workflow for creating and using a discontinuous **Percoll** gradient.

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